Apcin is a small molecule that acts as a selective inhibitor of Cell Division Cycle 20 (CDC20) [, , ]. CDC20 is a critical regulatory protein involved in the cell cycle, specifically in the activation of the Anaphase Promoting Complex/Cyclosome (APC/C) [, , , , , ]. The APC/C is an E3 ubiquitin ligase that targets specific proteins for degradation, thereby controlling the progression of cells from metaphase to anaphase during mitosis [, , , , , ]. Apcin disrupts the interaction between CDC20 and APC/C, leading to cell cycle arrest and potentially apoptosis [, , , , , , , , ].
Developing more potent and specific CDC20 inhibitors: While Apcin serves as a valuable research tool, there is a need for more potent and specific CDC20 inhibitors with improved pharmacological properties [, , ]. This will facilitate more precise manipulation of CDC20 activity and potentially lead to the development of clinically relevant inhibitors for cancer treatment.
Exploring the therapeutic potential of Apcin in combination therapies: Combining Apcin with other anti-cancer agents could enhance its therapeutic efficacy [, ]. Studies investigating synergistic effects between Apcin and conventional chemotherapy or targeted therapies are warranted.
Investigating the role of CDC20 in other diseases: While Apcin is primarily used in cancer research, CDC20 is involved in other cellular processes beyond cell cycle regulation []. Exploring the potential of Apcin in studying the role of CDC20 in other diseases, such as neurodegenerative disorders or inflammatory conditions, could reveal novel therapeutic avenues.
Conducting detailed structure-activity relationship studies: Further structure-activity relationship studies on Apcin and its analogs are needed to optimize its binding affinity and selectivity for CDC20 [, , , ]. This information can guide the development of next-generation CDC20 inhibitors with improved potency and specificity.
Apcin is derived from modifications of various chemical scaffolds, particularly those related to pyrimidine and thiazole derivatives. It is classified as a Cdc20 inhibitor, which places it within the broader category of small-molecule inhibitors targeting cell cycle regulators. The compound has been synthesized and evaluated for its biological activity against several cancer cell lines, indicating its potential utility in cancer treatment.
The synthesis of Apcin involves several key steps that utilize various chemical reactions to construct its molecular framework. The following outlines the primary synthetic pathway:
This multi-step synthesis allows for the generation of Apcin analogs with varying biological activities, facilitating structure-activity relationship studies.
The molecular structure of Apcin is characterized by several functional groups that contribute to its biological activity. Key features include:
The detailed structural analysis provides insights into how modifications can enhance potency and selectivity against cancer cell lines.
Apcin participates in various chemical reactions that are essential for its synthesis and biological activity:
These reactions highlight Apcin's synthetic versatility and its ability to form stable interactions with biological targets.
Apcin exerts its biological effects primarily through inhibition of Cdc20, which regulates the anaphase-promoting complex/cyclosome (APC/C). The mechanism involves:
The detailed understanding of these interactions aids in optimizing Apcin derivatives for enhanced efficacy.
Apcin exhibits several notable physical and chemical properties:
These properties are essential for evaluating Apcin's suitability for therapeutic applications.
Apcin has significant potential applications in scientific research and clinical settings:
The anaphase-promoting complex/cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that serves as the master regulator of mitotic progression by targeting key cell cycle proteins for proteasomal degradation. Its activation depends on two essential coactivators: Cdc20 (cell division cycle 20 homolog) and Cdh1 (Cdc20 homologue 1). During mitosis, APC/C-Cdc20 specifically recognizes substrates containing destruction-box (D-box) or KEN-box motifs, orchestrating the timely degradation of critical regulators:
The precise regulation of APC/C-Cdc20 is monitored by the spindle assembly checkpoint (SAC), which prevents anaphase onset until all chromosomes achieve proper bipolar attachment. Unattached kinetochores generate the mitotic checkpoint complex (MCC) comprising Mad2, BubR1, Bub3, and Cdc20, which potently inhibits APC/C activity [6] [10].
In oncogenesis, Cdc20 overexpression is a recurrent feature across diverse malignancies, correlating with advanced disease and poor prognosis. TCGA data reveals elevated CDC20 mRNA in lung, breast, gastrointestinal, and genitourinary cancers. This overexpression drives genomic instability through:
Table 1: Cdc20 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | Overexpression Frequency | Clinical Correlations | Key Molecular Consequences |
---|---|---|---|
Non-small cell lung | 60-75% | Reduced overall survival, chemoresistance | p21 degradation, enhanced proliferation |
Triple-negative breast | 50-65% | Shorter recurrence-free survival, metastasis | SOX2 stabilization, CSC maintenance |
Gastric | 45-60% | Advanced TNM stage, lymph node involvement | Bim degradation, apoptosis resistance |
Hepatocellular | 55-70% | Higher recurrence post-resection, vascular invasion | Cyclin B accumulation, mitotic dysregulation |
Ovarian | 40-50% | Platinum resistance, peritoneal dissemination | Securin dysregulation, chromosomal instability |
The oncogenic dependency on Cdc20 stems from its dual role as a cell cycle engine and a suppressor of tumor surveillance mechanisms. Cancer cells with elevated Cdc20 exhibit:
Mechanistically, targeting Cdc20 offers advantages over broad-spectrum antimitotics:
The discovery of Apcin (APC inhibitor) emerged from targeted screening for compounds disrupting the D-box recognition pocket of Cdc20. In 2014, Zeng et al. identified Apcin through:
Apcin ((S)-2-(5-nitro-1H-imidazol-2-yl)-N-((1,1,1-trichloro-4-methyl-3-oxopentan-4-yl)carbamoyl)acetamide) emerged as a potent competitive inhibitor binding the D-box pocket on Cdc20's WD40 domain. Initial characterization revealed:
Early limitations included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7